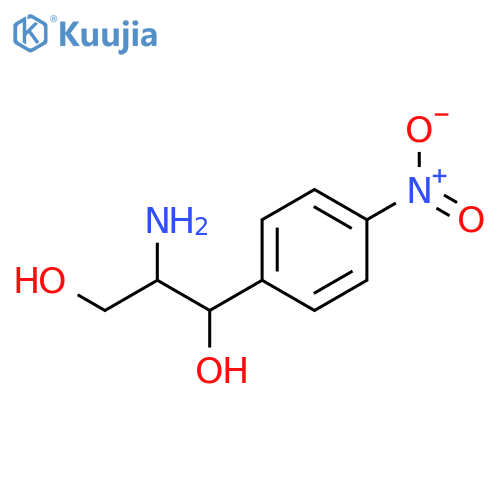

Cas no 119-62-0 (2-Amino-1-(4-nitrophenyl)-1,3-propanediol)

2-Amino-1-(4-nitrophenyl)-1,3-propanediol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-1-(4-nitrophenyl)-1,3-propanediol

- 1-(p-Nitrophenyl)-2-amino-1,3-propanediol

- DL-THREO-2-AMINO-1(4-NITROPHYL)PROPANE-1,3-PROPANEDIOL

- 1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-

- 2-amino-1-(4-nitrophenyl)propane-1,3-diol

- -hydroxy-4-nitro-

- Phenylpropanol, α-amino-β

- 1,3-Propanediol,2-amino-1-(p-nitrophenyl)- (6CI,8CI)

- 1-(4-Nitrophenyl)-2-amino-1,3-propanediol

- 1-(4-Nitrophenyl)-2-aminopropane-1,3-diol

- 1-(p-Nitrophenyl)-1,3-dihydroxy-2-aminopropane

- 2-Amino-1-p-nitrophenyl-1,3-propanediol

- NSC 163951

- p-Nitrophenyl-2-amino-1,3-propanediol

- 2-Amino-3-(4-nitrophenyl)-1,3-propanediol

- 1-(4'-nitrophenyl)-2-aminopropane-1,3-diol

- 2-Amino-1-(4-nitrophenyl)-1,3-Propanediol (DL-)

- D-(-)-Three-1-[4-Nitrophenyl]-2-AMino-1,3-Propanediol

- S-BASE

- NSC163951

- 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL(DL-)/S-BASE

- NSC 12466

- (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol

- 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-

- AB00601071-07

- CHEMBL25280

- dextramine

- NS00083545

- EINECS 222-997-3

- 1, 2-amino-1-(4-nitrophenyl)-

- NS00082911

- F87036

- D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol

- F0322-0027

- (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol

- FT-0600616

- EN300-16771

- 1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-, D-threo-(-)-

- NCGC00246273-01

- AI3-62046

- 3689-55-2

- HMS2268H24

- 2-Bromo-6-chlorophenylboronicacid

- 119-62-0

- EINECS 221-001-4

- MLS001049025

- BB 0257067

- EU-0000552

- 8FB0B566G6

- SB44222

- DTXSID501020866

- Oprea1_299899

- 1, 2-amino-1-(p-nitrophenyl)-

- SY066624

- AB00601071-09

- VS-01059

- 2-Amino-1-(4-nitrophenyl)-1,3-propanediol #

- AKOS016050620

- SMR000387020

- OCYJXSUPZMNXEN-UHFFFAOYSA-N

- MFCD00007359

- NS00079389

- UNII-8FB0B566G6

- D-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

- AM20050390

- NSC-163951

- phenylaceticacid

- SB79368

- AKOS000118828

- MFCD00066778

- EINECS 204-338-1

- Cambridge id 5104423

- SCHEMBL251728

- 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-, [R-(R*,R*)]-

- FT-0634580

- CBDivE_006305

- CBDivE_003085

- (R*,R*)-( inverted exclamation markA)-2-amino-1-(p-nitrophenyl)propane-1,3-diol

- Z235472440

- ALBB-015887

- DB-017895

- STK386820

- trans-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

- BBL002381

- DB-104195

- 1,3-propanediol, 2-amino-1-(4-nitrophenyl)-, (1R,2R)-, nitrate(1:1)

-

- MDL: MFCD00066778

- インチ: 1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2

- InChIKey: OCYJXSUPZMNXEN-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])C(C(CO)N)O

計算された属性

- せいみつぶんしりょう: 212.08000

- どういたいしつりょう: 212.079707

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 112

じっけんとくせい

- 密度みつど: 1.41

- ゆうかいてん: 163-165 ºC

- ふってん: 451.9 °C at 760 mmHg

- フラッシュポイント: 227.1 °C

- 屈折率: 1.63

- PSA: 112.30000

- LogP: 1.17130

- FEMA: 2134

2-Amino-1-(4-nitrophenyl)-1,3-propanediol セキュリティ情報

2-Amino-1-(4-nitrophenyl)-1,3-propanediol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Amino-1-(4-nitrophenyl)-1,3-propanediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1264535-250mg |

1,3-Propanediol, 2-amino-1-(4-nitrophenyl)- |

119-62-0 | 95%+ | 250mg |

$185 | 2024-06-08 | |

| Enamine | EN300-16771-2.5g |

2-amino-1-(4-nitrophenyl)propane-1,3-diol |

119-62-0 | 95.0% | 2.5g |

$100.0 | 2025-03-21 | |

| Enamine | EN300-16771-10.0g |

2-amino-1-(4-nitrophenyl)propane-1,3-diol |

119-62-0 | 95.0% | 10.0g |

$112.0 | 2025-03-21 | |

| TRC | A047310-5g |

2-Amino-1-(4-nitrophenyl)-1,3-propanediol |

119-62-0 | 5g |

$ 55.00 | 2022-06-08 | ||

| A2B Chem LLC | AA32201-5g |

2-Amino-1-(4-nitrophenyl)propane-1,3-diol |

119-62-0 | 95% | 5g |

$763.00 | 2024-04-20 | |

| Aaron | AR000PP1-250mg |

1,3-Propanediol, 2-amino-1-(4-nitrophenyl)- |

119-62-0 | 95% | 250mg |

$139.00 | 2025-01-20 | |

| 1PlusChem | 1P000PGP-10g |

1,3-Propanediol, 2-amino-1-(4-nitrophenyl)- |

119-62-0 | 95% | 10g |

$150.00 | 2025-02-18 | |

| 1PlusChem | 1P000PGP-5g |

1,3-Propanediol, 2-amino-1-(4-nitrophenyl)- |

119-62-0 | 95% | 5g |

$100.00 | 2025-02-18 | |

| A2B Chem LLC | AA32201-500mg |

2-Amino-1-(4-nitrophenyl)propane-1,3-diol |

119-62-0 | 95% | 500mg |

$217.00 | 2024-04-20 | |

| A2B Chem LLC | AA32201-1g |

2-Amino-1-(4-nitrophenyl)propane-1,3-diol |

119-62-0 | 95% | 1g |

$267.00 | 2024-04-20 |

2-Amino-1-(4-nitrophenyl)-1,3-propanediol 関連文献

-

1. A polarimetric, circular dichroism and 11B nuclear magnetic resonance study of the reaction of the tetrahydroxyborate ion with two chiral 1,3-diolsJ. Graham Dawber J. Chem. Soc. Faraday Trans. 1 1987 83 771

-

Siddamal Reddy Putapatri,Abhinav Kanwal,Balasubramanian Sridhar,Sanjay K. Banerjee,Srinivas Kantevari Org. Biomol. Chem. 2014 12 8415

-

R. F. Cosgrove,G. T. Jones,D. K. Scott,Kay R. Bagon,W. J. Irwin,A. Li Wan Po,Y. W. Yip,R. A. Broadbridge,J. W. Lightbown Proc. Anal. Div. Chem. Soc. 1979 16 320

-

Xinlong Wang,Lingjun Xu,Fangjun Xiong,Yan Wu,Fener Chen RSC Adv. 2016 6 37701

-

Richard K. F. Lee,Barry J. Cox,James M. Hill Nanoscale 2010 2 859

-

Li-Qing Zhang,Xiu-Wen Wang,Lei Gu,Ying-Hui Yu,Jin-Sheng Gao RSC Adv. 2020 10 9476

-

Lian Xu,Dan Nie,Bing-Mei Su,Xin-Qi Xu,Juan Lin Catal. Sci. Technol. 2023 13 684

-

Sachin Mane Anal. Methods 2016 8 7567

-

B. Fleet,R. D. Jee Sel. Annu. Rev. Anal. 1974 4 1

-

10. Rotational isomerism, barrier to internal rotation and electric dipole moment of acrylic acid by microwave spectroscopyKeith Bolton,David G. Lister,John Sheridan J. Chem. Soc. Faraday Trans. 2 1974 70 113

2-Amino-1-(4-nitrophenyl)-1,3-propanediolに関する追加情報

2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS No. 119-62-0): A Comprehensive Overview

2-Amino-1-(4-nitrophenyl)-1,3-propanediol, also known by its CAS registry number 119-62-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a nitrophenyl group (-C₆H₄NO₂) attached to a 1,3-propanediol backbone. The combination of these functional groups imparts 2-Amino-1-(4-nitrophenyl)-1,3-propanediol with distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

The synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol involves a series of well-established organic reactions. Typically, the starting material is 4-nitrophenol, which undergoes nucleophilic substitution or coupling reactions to introduce the amino and hydroxyl groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions, significantly improving yield and purity.

One of the most notable applications of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol is in the field of drug discovery. The compound's ability to act as a precursor for more complex molecules has made it invaluable in medicinal chemistry. For example, it has been used as a building block for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against certain enzymes associated with neurodegenerative diseases.

In addition to its role in pharmaceuticals, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol has found applications in materials science. Its hydroxyl groups make it suitable for forming hydrogen bonds, which are essential in creating polymer networks with tailored mechanical properties. Researchers have explored its use as a monomer in the synthesis of hydrogels and other biomaterials. These materials have potential applications in tissue engineering and drug delivery systems.

The nitrophenyl group in 2-Amino-1-(4-nitrophenyl)-1,3-propanediol contributes significantly to its electronic properties. This makes the compound an attractive candidate for use in electronic materials such as conductive polymers and organic semiconductors. Recent studies have shown that incorporating this compound into polymer blends can enhance their electrical conductivity without compromising mechanical integrity.

From an environmental perspective, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol has been studied for its biodegradability and toxicity profiles. Understanding these aspects is crucial for ensuring the safe handling and disposal of this compound in industrial settings. Research indicates that under specific microbial conditions, the compound can undergo biodegradation; however, further studies are needed to optimize these processes for large-scale applications.

In conclusion, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS No. 119-62-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a versatile building block in organic synthesis while offering opportunities for innovation in materials science and pharmaceutical development. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial contexts is expected to grow further.

119-62-0 (2-Amino-1-(4-nitrophenyl)-1,3-propanediol) 関連製品

- 1694770-14-3(1-(2-methylquinolin-6-yl)prop-2-en-1-one)

- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)

- 7334-51-2(Butanediamide,N1,N1,N4,N4-tetramethyl-)

- 2098116-51-7(6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol)

- 902624-11-7(7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)

- 1557260-01-1(2-(thiophen-2-yl)piperidine-3-carboxylic acid)

- 885266-73-9(Methyl 3-thiocyanato-1H-indole-6-carboxylate)

- 2229160-03-4(1-(5-fluoro-2-nitrophenyl)methyl-N-methylcyclopropan-1-amine)

- 5710-35-0(2-ethoxy-5-fluorobenzaldehyde)

- 1865776-95-9(2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid)